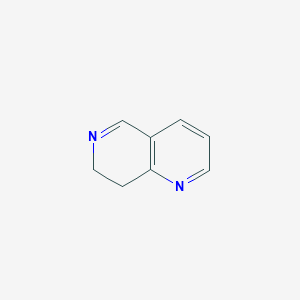
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, is characterized by the presence of a bromo substituent at the 4-position and an aldehyde group at the 5-position of the benzofuran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the bromination of 1-oxo-1,3-dihydro-2-benzofuran followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.
The formylation step involves the introduction of an aldehyde group at the 5-position. This can be accomplished using a Vilsmeier-Haack reaction, where the brominated benzofuran is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically conducted at low temperatures to prevent overreaction and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality.
化学反应分析
Types of Reactions
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO), potassium cyanide in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: (4-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid.
Reduction: (4-Bromo-1-oxo-1,3-dihydro-2-benzofuran-5-yl)ethanol.
Substitution: Various substituted benzofurans depending on the nucleophile used.
科学研究应用
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
- (4-Fluoro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
- (4-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde
Uniqueness
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the combination of the benzofuran ring and the aldehyde group provides a unique scaffold for the development of novel compounds with potential therapeutic applications.
属性
分子式 |
C10H7BrO3 |
|---|---|
分子量 |
255.06 g/mol |
IUPAC 名称 |
2-(4-bromo-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H7BrO3/c11-9-6(3-4-12)1-2-7-8(9)5-14-10(7)13/h1-2,4H,3,5H2 |
InChI 键 |
IHOAOENKAPWJLL-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2Br)CC=O)C(=O)O1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyrazine](/img/structure/B8582962.png)
![9-bromo-N-(1-iminoethyl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8582970.png)

![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4-chloroaniline](/img/structure/B8582991.png)


![Ethyl 2-[(2,2-diethoxyethyl)amino]acetate](/img/structure/B8583010.png)
![3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B8583014.png)





